

A Technical Guide to the Thermal Analysis of Levofloxacin Hemihydrate Dehydration

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Compound of Interest

Compound Name: Levofloxacin Hydrate

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This technical guide provides an in-depth examination of the thermal behavior of levofloxacin hemihydrate, focusing on its dehydration and subsequent solid-state transformations. Understanding these characteristics is critical for ensuring the stability, quality, and efficacy of levofloxacin in its solid dosage forms. Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, exists as a hemihydrate under ambient conditions, but can convert to several anhydrous crystalline forms upon heating.^{[1][2]} This document summarizes key quantitative data, details common experimental protocols, and illustrates the transformation pathways involved.

Overview of Thermal Transitions

The thermal analysis of levofloxacin hemihydrate reveals a complex series of events. Upon heating, the initial process is the loss of water of hydration (dehydration). This dehydration does not lead to a single anhydrous form but rather results in the formation of a mixture of anhydrous polymorphs, primarily denoted as α , β , and γ .^{[1][3]} Further heating can cause interconversions between these polymorphs before their eventual melting. A notable transition is the enantiotropic conversion of the γ form to a newer form, designated as δ , at around 54°C.^{[1][3]}

Quantitative Data from Thermal Analysis

The following tables summarize the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the principal techniques for

studying these transformations.

Table 1: Thermogravimetric Analysis (TGA) Data for Levofloxacin Hemihydrate Dehydration

Parameter	Value	Description
Dehydration Temperature Range	40 - 90 °C	The broad temperature range over which water loss occurs.
Observed Mass Loss	2.35% - 2.56% [3] [4]	The experimentally measured percentage of mass lost, corresponding to the water of hydration.
Theoretical Mass Loss	~2.43% [3]	The calculated mass percentage of water in the hemihydrate form (0.5 moles of water).

Table 2: Differential Scanning Calorimetry (DSC) Data for Thermal Events

Thermal Event	Onset Temperature (°C)	Description
Dehydration	40 - 80 °C[3]	A broad endothermic event corresponding to the loss of crystal water.
Polymorphic Conversion ($\gamma \rightarrow \delta$)	~54 °C[1][3]	An enantiotropic conversion from the γ anhydrate form to the δ anhydrate form.
Melting of γ Form	~224 - 227 °C[3][5]	A sharp endothermic peak representing the melting of the anhydrous γ polymorph.
Melting of β Form	~228 - 231 °C[3][5]	A sharp endothermic peak representing the melting of the anhydrous β polymorph.
Melting of α Form	~232 - 234 °C[3][5]	A sharp endothermic peak representing the melting of the anhydrous α polymorph.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible results in thermal analysis. The following protocols are representative of those cited in the literature for analyzing levofloxacin hemihydrate.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and solid-state transitions.

- Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC, TA Instruments Q200).[2]
- Sample Preparation: 1-5 mg of levofloxacin hemihydrate is weighed into aluminum pans.[2]

- Pan Type: Sealed aluminum pans with lids pierced with one or more holes to allow evolved water vapor to escape.[2]
- Atmosphere: A dynamic inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min. [2][4]
- Heating Rate: A constant heating rate, commonly 5 °C/min or 10 °C/min.[2][4]
- Temperature Program: Samples are typically heated from ambient temperature (e.g., 25 °C) to a temperature above the final melting point (e.g., 250 °C).[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify the loss of volatiles, such as water in a hydrate.

- Apparatus: A calibrated Thermogravimetric Analyzer.
- Sample Preparation: Approximately 2-20 mg of levofloxacin hemihydrate is placed in an open pan (typically aluminum or ceramic).[4][6]
- Atmosphere: A dynamic inert atmosphere, typically nitrogen, with a flow rate of 50-85 mL/min.[4][6]
- Heating Rate: Various heating rates can be used, often ranging from 10 °C/min to 30 °C/min. [4][6]
- Temperature Program: The sample is heated from ambient temperature through the dehydration range and into the decomposition region (e.g., up to 500 °C) to observe both water loss and thermal degradation.[6]

Powder X-ray Diffraction (PXRD)

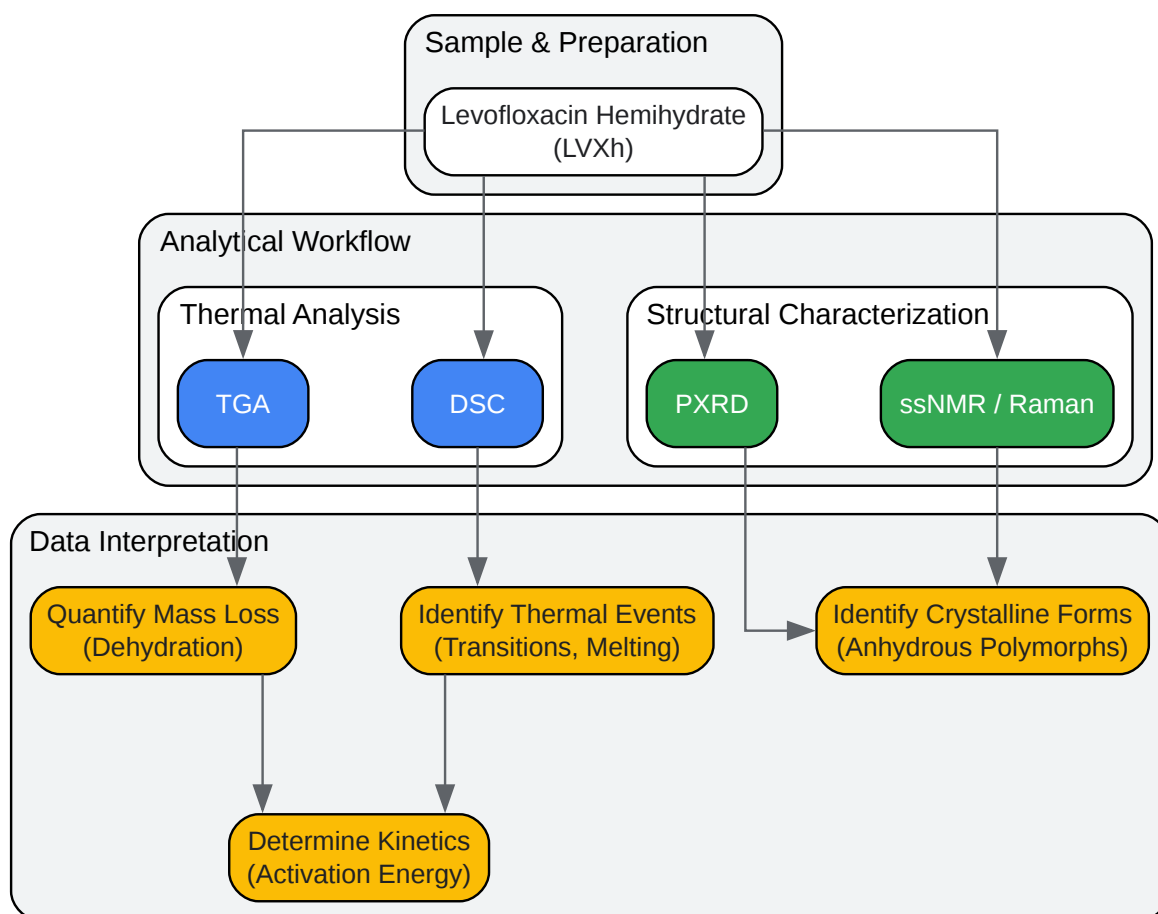
PXRD is a non-destructive technique used to identify the crystalline phases of a solid material. It is essential for confirming the initial hemihydrate form and identifying the specific anhydrous polymorphs formed after dehydration.

- Apparatus: A powder X-ray diffractometer.

- Radiation Source: Copper (Cu) K α radiation is commonly used.[2]
- Instrument Settings: Typical operating conditions are a tube voltage of 30 kV and a current of 15 mA.[2]
- Scan Parameters: Samples are scanned over a 2θ range, for example, from 5° to 40°, with a defined step size and scan rate.[2] High-temperature PXRD can also be employed to monitor structural changes in situ as the sample is heated.

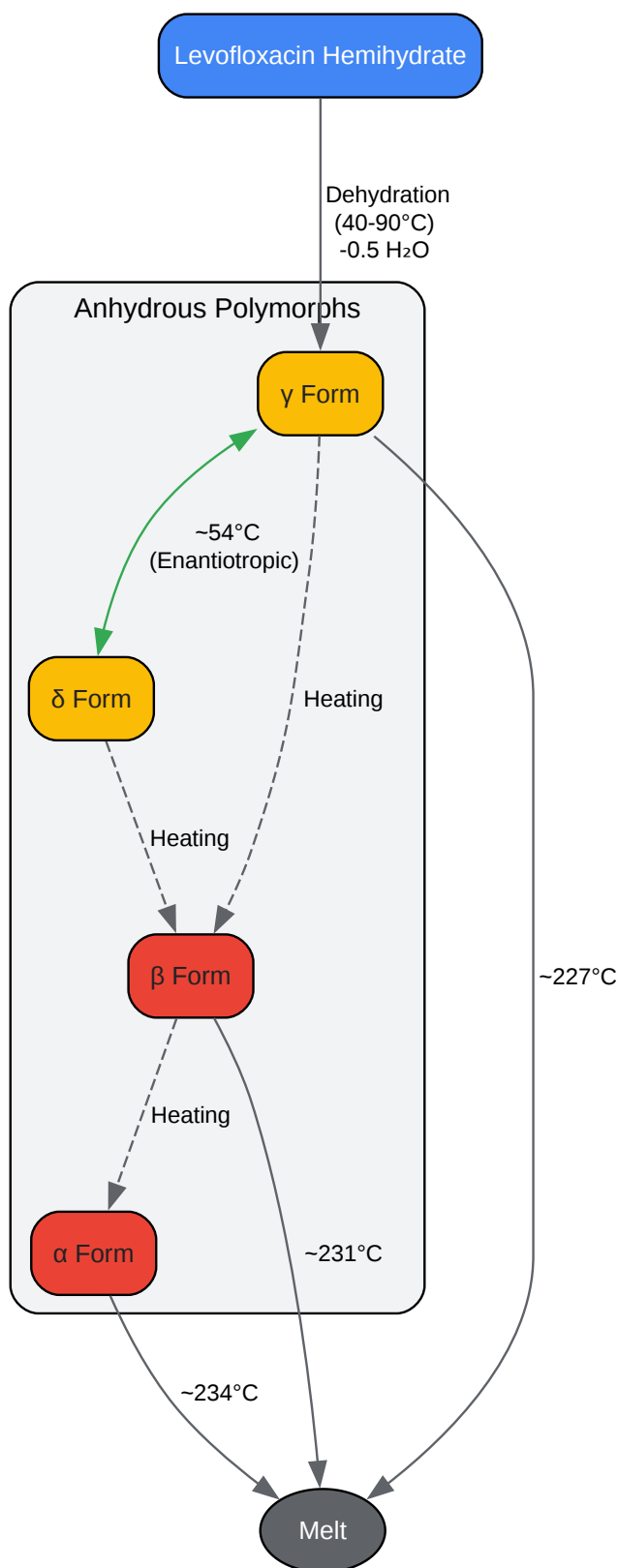
Visualizing the Analysis and Transformation Pathways

Diagrams are provided below to illustrate the experimental workflow for thermal analysis and the complex dehydration and phase transformation pathway of levofloxacin hemihydrate.



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Caption: Experimental workflow for the thermal analysis of levofloxacin hemihydrate.



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Caption: Dehydration and phase transformation pathway of levofloxacin hemihydrate.

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